molecular formula C12H18O3 B14209707 Ethyl 2-ethylidene-3-oxooct-7-enoate CAS No. 918150-76-2

Ethyl 2-ethylidene-3-oxooct-7-enoate

Cat. No.: B14209707
CAS No.: 918150-76-2
M. Wt: 210.27 g/mol
InChI Key: VZKHOKTZMOKWDR-UHFFFAOYSA-N
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Description

Ethyl 2-ethylidene-3-oxooct-7-enoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in fragrances and flavorings. This particular compound is characterized by its unique structure, which includes an ethylidene group and a keto group on an octenoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethylidene-3-oxooct-7-enoate typically involves the esterification of 2-ethylidene-3-oxooct-7-enoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of catalysts and controlled reaction conditions ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethylidene-3-oxooct-7-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.

    Substitution: The ethylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-ethylidene-3-oxooct-7-enoic acid.

    Reduction: Formation of ethyl 2-ethylidene-3-hydroxyoct-7-enoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-ethylidene-3-oxooct-7-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-ethylidene-3-oxooct-7-enoate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions, depending on the specific biological or chemical context.

Comparison with Similar Compounds

Ethyl 2-ethylidene-3-oxooct-7-enoate can be compared with other esters such as ethyl acetate and methyl butyrate

List of Similar Compounds

  • Ethyl acetate
  • Methyl butyrate
  • Ethyl propionate
  • Isopropyl butyrate
  • Ethyl benzoate

Properties

CAS No.

918150-76-2

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

ethyl 2-ethylidene-3-oxooct-7-enoate

InChI

InChI=1S/C12H18O3/c1-4-7-8-9-11(13)10(5-2)12(14)15-6-3/h4-5H,1,6-9H2,2-3H3

InChI Key

VZKHOKTZMOKWDR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CC)C(=O)CCCC=C

Origin of Product

United States

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